molecular formula C17H14Cl2N4S B4558298 N-(1-benzyl-1H-pyrazol-3-yl)-N'-(3,4-dichlorophenyl)thiourea

N-(1-benzyl-1H-pyrazol-3-yl)-N'-(3,4-dichlorophenyl)thiourea

Cat. No.: B4558298
M. Wt: 377.3 g/mol
InChI Key: PIJCQMDUGPYPEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-1H-pyrazol-3-yl)-N'-(3,4-dichlorophenyl)thiourea is a useful research compound. Its molecular formula is C17H14Cl2N4S and its molecular weight is 377.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.0316230 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Compounds containing the pyrazole moiety and thiourea derivatives have been synthesized and investigated for their anticancer activities. Research indicates that these compounds exhibit significant toxicity against human colon, liver, and leukemia cancer cell lines. The presence of various side groups influences the level of toxicity, suggesting their potential for cancer treatment (İ. Koca et al., 2013). Moreover, pyrazolyl thiourea derivatives have shown modest apoptotic effects in human cancer cells, with specific compounds increasing the expression of cyclins A and B, indicating their promise as anticancer drugs (G. Nițulescu et al., 2015).

Antidiabetic Agents

Fluorinated pyrazole derivatives, including sulfonylurea and thiourea, have been developed as hypoglycemic agents. Preliminary biological screenings revealed significant antidiabetic activity, with molecular and biological properties calculations indicating favorable drug-like profiles for six compounds. This suggests their potential as leads for future drug discovery studies focused on diabetes treatment (H. Faidallah et al., 2016).

Antimicrobial and Antifungal Properties

Novel pyrazole derivatives have been synthesized and tested against a range of phytopathogenic fungi, showing selective inhibition on Magnaporthe grisea at doses where commercial compounds had low or no effect. This indicates their potential use in addressing plant diseases and contributing to agricultural pest management (C. B. Vicentini et al., 2007). Additionally, benzothiazole and thiourea derivatives have shown antioxidant activity, which could be beneficial in mitigating oxidative stress-related conditions, including the early phases of acetaminophen toxicity (Laura C. Cabrera-Pérez et al., 2016).

Properties

IUPAC Name

1-(1-benzylpyrazol-3-yl)-3-(3,4-dichlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4S/c18-14-7-6-13(10-15(14)19)20-17(24)21-16-8-9-23(22-16)11-12-4-2-1-3-5-12/h1-10H,11H2,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJCQMDUGPYPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)NC(=S)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.